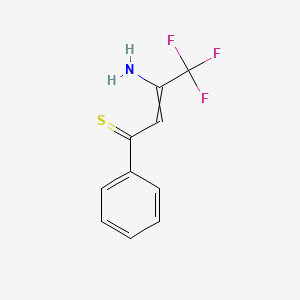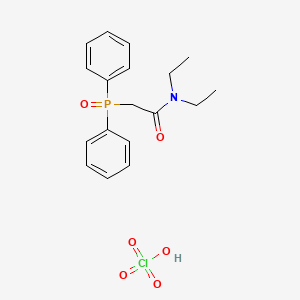
N-Propylcyclobutanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propylcyclobutanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is particularly interesting due to its unique structural features, which include a cyclobutane ring and a propyl group attached to the nitrogen atom. The presence of the cyclobutane ring introduces strain into the molecule, making it a subject of interest in various chemical studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylcyclobutanimine typically involves the reaction of cyclobutanone with propylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine. The general reaction scheme is as follows: [ \text{Cyclobutanone} + \text{Propylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: N-Propylcyclobutanimine can undergo various types of chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitrile.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Oxidation: Propylcyclobutanenitrile
Reduction: N-Propylcyclobutylamine
Substitution: Various substituted imines depending on the nucleophile used
科学研究应用
N-Propylcyclobutanimine has found applications in several fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Propylcyclobutanimine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the strain in the cyclobutane ring can influence its reactivity, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Cyclobutanimine: Lacks the propyl group, making it less sterically hindered.
N-Methylcyclobutanimine: Contains a methyl group instead of a propyl group, affecting its reactivity and steric properties.
N-Ethylcyclobutanimine: Contains an ethyl group, offering a middle ground between the methyl and propyl derivatives.
Uniqueness: N-Propylcyclobutanimine stands out due to the presence of the propyl group, which introduces additional steric hindrance and influences its chemical reactivity. This makes it a valuable compound for studying the effects of steric factors on imine chemistry.
属性
CAS 编号 |
91853-61-1 |
|---|---|
分子式 |
C7H13N |
分子量 |
111.18 g/mol |
IUPAC 名称 |
N-propylcyclobutanimine |
InChI |
InChI=1S/C7H13N/c1-2-6-8-7-4-3-5-7/h2-6H2,1H3 |
InChI 键 |
WRWSTCRITVKXBK-UHFFFAOYSA-N |
规范 SMILES |
CCCN=C1CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
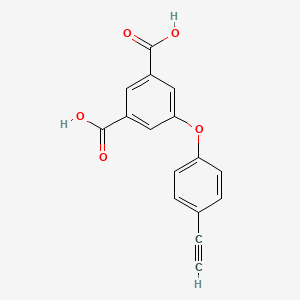
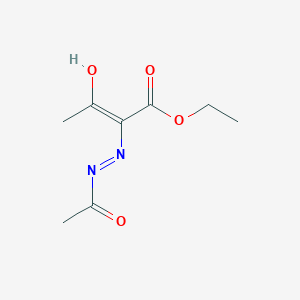
![4,6,8-Tri-tert-butyl-2,3-dichloro-1H-cyclopenta[A]naphthalen-1-one](/img/structure/B14353482.png)
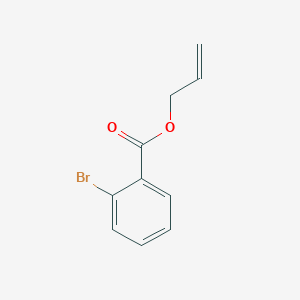
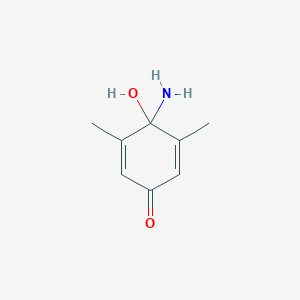
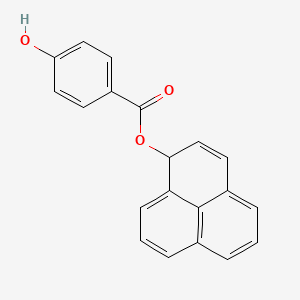

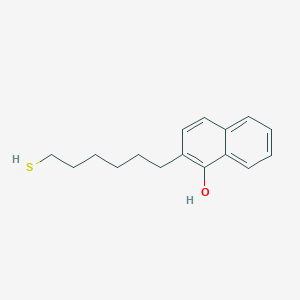
![2-[2-(Aminomethyl)phenyl]ethan-1-amine](/img/structure/B14353528.png)

